molecular formula C14H16IN3O B213612 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide

Katalognummer B213612
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: GUABSLKYYMXAFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that plays a critical role in regulating intracellular pH and cell volume. EIPA has been used in a variety of studies to investigate the role of NHE in various physiological and pathological processes.

Wirkmechanismus

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide works by selectively inhibiting NHE, a membrane protein that plays a critical role in regulating intracellular pH and cell volume. NHE is responsible for exchanging extracellular Na+ ions for intracellular H+ ions, thus regulating intracellular pH. By inhibiting NHE, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide disrupts this exchange, leading to a decrease in intracellular pH and an increase in cell volume.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has been shown to inhibit cell proliferation and increase sensitivity to chemotherapy. In cardiac cells, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has been shown to protect against ischemia-reperfusion injury by reducing intracellular Na+ and Ca2+ overload. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has also been shown to have anti-inflammatory effects by inhibiting NHE activity in immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide is its selectivity for NHE, allowing for specific inhibition of this target protein. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide is its potential for off-target effects, as it may interact with other proteins or ion channels. Additionally, the effects of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide may be cell-type specific, and its efficacy may vary depending on the experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research involving N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide. One area of interest is the development of more potent and selective NHE inhibitors based on the structure of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide. Another area of interest is the investigation of the role of NHE in other physiological processes, such as neuronal signaling and immune function. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide may have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular disease, and inflammation.

Synthesemethoden

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 3-iodobenzoyl chloride with 1-ethyl-3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as diethylamine to yield the final product, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has been used in a variety of scientific studies to investigate the role of NHE in various physiological and pathological processes. One of the most significant applications of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has been in the field of cancer research. NHE has been shown to play a critical role in the development and progression of cancer by regulating intracellular pH and cell volume. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide has been used to inhibit NHE activity in cancer cells, leading to reduced cell proliferation and increased sensitivity to chemotherapy.

Eigenschaften

Produktname

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-iodobenzamide

Molekularformel

C14H16IN3O

Molekulargewicht

369.2 g/mol

IUPAC-Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-iodobenzamide

InChI

InChI=1S/C14H16IN3O/c1-4-18-10(3)13(9(2)17-18)16-14(19)11-6-5-7-12(15)8-11/h5-8H,4H2,1-3H3,(H,16,19)

InChI-Schlüssel

GUABSLKYYMXAFG-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC=C2)I)C

Kanonische SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC=C2)I)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.